- Method for production of dehydration products using fluorinated alcohols as extractants, World Intellectual Property Organization, , ,
Cas no 823-82-5 (Furan-2,5-dicarbaldehyde)
Furan-2,5-dicarbaldehyde structure
Product Name:Furan-2,5-dicarbaldehyde
Numero CAS:823-82-5
MF:C6H4O3
MW:124.094161987305
MDL:MFCD00671517
CID:39985
PubChem ID:87568835
Update Time:2024-10-27
Furan-2,5-dicarbaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- Furan-2,5-dicarbaldehyde
- Furan-2,5-dial
- 2,5-Diformylfuran
- 2,5-Diformylfurane
- 2,5-Furandicarboxaldehyde
- 2,5-Furandicarbaldehyde
- 5-Formylfurfural
- L4HT8N2Z72
- PXJJKVNIMAZHCB-UHFFFAOYSA-N
- NSC618088
- Furan-2,5-dialdehyd
- furan-2,5-dialdehyde
- PubChem22669
- furan-2,5-dicarboxaldehyde
- 2,5-Furandicarbaldehyde #
- BCP14987
- AN
- 2,5-Bis(carboxaldehyde)furan
- 2,5-Furandicarboxyaldehyde
- NSC 618088
- C20899
- Q16736622
- NSC-618088
- AM20080614
- SCHEMBL51391
- SB60899
- DTXSID60231676
- 2,5-Furandicarboxaldehyde, 97%
- 2,5-FURANDICARBOXALDEHYDE [MI]
- AKOS015855726
- UNII-L4HT8N2Z72
- C6H4O3
- CHEBI:83385
- SY047865
- NS00041992
- 2,5-Furandicarboxaldehyde, radical ion(1-) (9CI)
- DS-15261
- MFCD00671517
- EINECS 212-520-7
- YSWG163
- 163857-09-8
- 823-82-5
- D2408
- FT-0600504
- CS-M0775
- DTXCID90154167
- DB-005874
-
- MDL: MFCD00671517
- Inchi: 1S/C6H4O3/c7-3-5-1-2-6(4-8)9-5/h1-4H
- Chiave InChI: PXJJKVNIMAZHCB-UHFFFAOYSA-N
- Sorrisi: O=CC1=CC=C(C=O)O1
Proprietà calcolate
- Massa esatta: 124.01600
- Massa monoisotopica: 124.016043985g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 9
- Conta legami ruotabili: 2
- Complessità: 108
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 47.3
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 0.6
Proprietà sperimentali
- Colore/forma: Non determinato
- Punto di fusione: 109.0 to 113.0 deg-C
- PSA: 47.28000
- LogP: 0.90460
- Solubilità: Non determinato
- Sensibilità: Sensibile al calore, alla luce e all'aria
Furan-2,5-dicarbaldehyde Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:0-10°C
Furan-2,5-dicarbaldehyde Dati doganali
- CODICE SA:2932190090
- Dati doganali:
Codice doganale cinese:
2932190090Panoramica:
2932190090 Altri composti strutturalmente non fusi ad anelli furani. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2932190090 altri composti contenenti un anello furano non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%
Furan-2,5-dicarbaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093385-1g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 95% | 1g |
£48.00 | 2022-02-28 | |
| Fluorochem | 093385-5g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 95% | 5g |
£158.00 | 2022-02-28 | |
| Fluorochem | 093385-10g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 95% | 10g |
£259.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D134445-1g |
Furan-2,5-dicarbaldehyde |
823-82-5 | >98.0%(GC) | 1g |
¥317.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D134445-250mg |
Furan-2,5-dicarbaldehyde |
823-82-5 | >98.0%(GC) | 250mg |
¥179.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D134445-5g |
Furan-2,5-dicarbaldehyde |
823-82-5 | >98.0%(GC) | 5g |
¥1388.90 | 2023-09-03 | |
| Alichem | A159000076-5g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98% | 5g |
$262.06 | 2023-09-01 | |
| Alichem | A159000076-10g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98% | 10g |
$436.82 | 2023-09-01 | |
| Apollo Scientific | OR315125-1g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98% | 1g |
£100.00 | 2025-02-20 | |
| Apollo Scientific | OR315125-5g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98% | 5g |
£350.00 | 2025-02-20 |
Furan-2,5-dicarbaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Platinum , Silver Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol , Water ; 240 min, 20 bar, 120 °C
Riferimento
Metodo di produzione 2
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ; 3 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
Riferimento
Current approaches of the functional and synergetic catalytic systems for converting renewable carbohydrates into 2, 5-diformylfuran
,
Molecular Catalysis,
2023,
551,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Vanadyl acetylacetonate , Polyaniline hydrochloride (deprotonated) Solvents: 4-Chlorotoluene ; 1.5 h, 110 °C
Riferimento
Polyaniline-Grafted VO(acac)2: An Effective Catalyst for the Synthesis of 2,5-Diformylfuran from 5-Hydroxymethylfurfural and Fructose
,
ChemCatChem,
2015,
7(9),
1470-1477
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Copper alloy, nonbase, Cu,Fe Solvents: Acetonitrile ; 3 h, 1 bar, 140 °C
Riferimento
Boosting the lattice oxygen activity of Fe-catalyst for producing 2,5-diformylfuran from 5-hydroxymethylfurfural
,
Fuel,
2022,
308,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Potassium bromide , Amberlite IR 120H Solvents: Dimethyl sulfoxide ; 12 h, 120 °C
Riferimento
A solid acid catalysed one-pot selective approach for 2,5-diformylfuran synthesis from fructose/carbohydrate feedstocks
,
Green Chemistry,
2022,
24(16),
6125-6130
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Hydrogen bromide Solvents: Dimethyl sulfoxide ; 8 h, 1 atm, 80 °C
Riferimento
Highly efficient and tunable visible-light-catalytic synthesis of 2,5-diformylfuran using HBr and molecular oxygen
,
RSC Advances,
2021,
11(38),
23365-23373
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Dodecane
Riferimento
Synthesis of furan-2,5-dicarbaldehyde by oxidation of 5-siloxymethyl-2-furfural
,
Synthetic Communications,
1994,
24(7),
939-44
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Cesium acetate Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ; 10 h, 30 - 35 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Riferimento
Decarboxylative formylation of aryl halides with glyoxylic acid by merging organophotoredox with palladium catalysis
,
Organic Chemistry Frontiers,
2018,
5(11),
1782-1786
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 1 h, 80 °C; 80 °C → rt
1.2 Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
Symmetric 32π (1.0.1.0.1.0.1) Core-Modified Heptaphyrins from Asymmetric Building Block
,
Organic Letters,
2021,
23(9),
3481-3485
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , 1H-Imidazolium, 1-(2-carboxyethyl)-3-ethenyl-, bromide (1:1), polymer with 1,4-d… Solvents: Dimethyl sulfoxide ; 5 h, 135 °C
Riferimento
Direct synthesis of 2,5-diformylfuran from carbohydrates via carbonizing polyoxometalate based mesoporous poly(ionic liquid)
,
Catalysis Today,
2019,
319,
57-65
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 (silica-supported) Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C
Riferimento
Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols
,
Chemical Communications (Cambridge,
2021,
57(7),
907-910
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Potassium bromide , 2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane , Water ; 5 - 6 min, 0 - 10 °C
Riferimento
Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene Nanosphere
,
ChemistrySelect,
2022,
7(14),
Metodo di produzione 14
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Iron , Carbon Solvents: Ethanol ; 2 h, 100 °C
1.2 Reagents: Oxygen ; 3 h, 3 bar, 100 °C
1.2 Reagents: Oxygen ; 3 h, 3 bar, 100 °C
Riferimento
Efficient one-pot fructose to DFF conversion using sulfonated magnetically separable MOF-derived Fe3O4 (111) catalysts
,
Green Chemistry,
2017,
19(3),
647-655
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Potassium bromide Solvents: Dimethyl sulfoxide ; 9 h, 120 °C
Riferimento
A highly efficient, green, and straightforward approach for 2,5-diformylfuran synthesis from carbohydrates using carbonized sugarcane bagasse and KBr
,
Applied Catalysis,
2023,
662,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Iron Solvents: Acetonitrile ; rt → 120 °C; 3 h, 1 MPa, 120 °C
Riferimento
Toward an integrated conversion of fructose for two-step production of 2,5-furandicarboxylic acid or furan-2,5-dimethylcarboxylate with air as oxidant
,
Chemical Engineering Journal (Amsterdam,
2022,
450,
Metodo di produzione 18
Metodo di produzione 19
Metodo di produzione 20
Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ; 3 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
Riferimento
Current approaches of the functional and synergetic catalytic systems for converting renewable carbohydrates into 2, 5-diformylfuran
,
Molecular Catalysis,
2023,
551,
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Water Solvents: Acetone , Water
Riferimento
Dimetalation of furans and thiophenes. One-pot procedures for furan-2,5- and thiophene-2,5-dicarboxaldehyde
,
Synthesis,
1988,
(4),
316-18
Metodo di produzione 22
Metodo di produzione 23
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine , Potassium tert-butoxide Solvents: Pentane , Hexane
1.2 Solvents: Diethyl ether , Pentane , Hexane
1.3 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether , Pentane , Hexane , Water
1.2 Solvents: Diethyl ether , Pentane , Hexane
1.3 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether , Pentane , Hexane , Water
Riferimento
Dimetalation of furans and thiophenes. One-pot procedures for furan-2,5- and thiophene-2,5-dicarboxaldehyde
,
Synthesis,
1988,
(4),
316-18
Metodo di produzione 24
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, 80 °C
1.2 Solvents: Tetrahydrofuran ; 2 h, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
1.2 Solvents: Tetrahydrofuran ; 2 h, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
Riferimento
Benzene-, pyrrole-, and furan-containing diametrically strapped calix[4]pyrroles-an experimental and theoretical study of hydrogen-bonding effects in chloride anion recognition
,
Angewandte Chemie,
2008,
47(27),
5038-5042
Metodo di produzione 25
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Furan
,
e-EROS Encyclopedia of Reagents for Organic Synthesis,
2001,
1,
1-5
Metodo di produzione 26
Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ; 24 h, 140 °C
1.2 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
1.2 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
Riferimento
Current approaches of the functional and synergetic catalytic systems for converting renewable carbohydrates into 2, 5-diformylfuran
,
Molecular Catalysis,
2023,
551,
Metodo di produzione 27
Condizioni di reazione
1.1 Catalysts: Glucose , p-Toluenesulfonic acid ; 24 h, 180 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
Riferimento
Metal Free Acid Base Catalyst in the Selective Synthesis of 2,5-Diformylfuran from Hydroxymethylfurfural, Fructose, and Glucose
,
ACS Sustainable Chemistry & Engineering,
2017,
5(1),
701-707
Metodo di produzione 28
Condizioni di reazione
1.1 Catalysts: Glucose , p-Toluenesulfonic acid ; 24 h, 180 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 24 h, 140 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 24 h, 140 °C
Riferimento
Metal Free Acid Base Catalyst in the Selective Synthesis of 2,5-Diformylfuran from Hydroxymethylfurfural, Fructose, and Glucose
,
ACS Sustainable Chemistry & Engineering,
2017,
5(1),
701-707
Metodo di produzione 29
Condizioni di reazione
1.1 Reagents: Sulfuric acid Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dimethyl sulfoxide ; 2 h, 1 bar, 120 °C
1.2 Reagents: Oxygen ; 4 h, 3 bar, 120 °C
1.2 Reagents: Oxygen ; 4 h, 3 bar, 120 °C
Riferimento
The one-step transformation of fructose to 2,5-diformylfuran over Ru metal supported on montmorillonite
,
New Journal of Chemistry,
2020,
44(32),
13659-13668
Furan-2,5-dicarbaldehyde Raw materials
- 2,5-Furandicarboxylic acid
- (tert-butyldimethylsilyl)MF
- 5-Hydroxymethylfurfural
- 5-(1,3-Dioxolan-2-yl)-2-furaldehyde
- 5-(methylsulfanyl)methylfuran-2-carbaldehyde
- D(+)-Glucose
- Sucrose, Ultra Pure
- Fructose
- Cellulose
- INULIN
- 5-iodofuran-2-carbaldehyde
- D-Fructose
- 5-(Chloromethyl)furan-2-carbaldehyde
- 2,5-Furandimethanol
- 2-oxoacetic acid
- Ethyl 5-(Chloromethyl)furan-2-carboxylate
- Dimethyl sulfoxide
Furan-2,5-dicarbaldehyde Preparation Products
Furan-2,5-dicarbaldehyde Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:823-82-5)Furan-2,5-dicarbaldehyde
Numero d'ordine:sfd18473
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:823-82-5)Furan-2,5-dicarbaldehyde
Numero d'ordine:A840317
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:49
Prezzo ($):238.0/950.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:823-82-5)2,5-Diformylfuran;≥ 98.0%
Numero d'ordine:LE14552
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:10
Prezzo ($):discuss personally
Email:18501500038@163.com
Furan-2,5-dicarbaldehyde Letteratura correlata
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
823-82-5 (Furan-2,5-dicarbaldehyde) Prodotti correlati
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- 42061-89-2(5-formylfuran-2-carbonitrile)
- 620-02-0(5-Methylfurfural)
- 23074-10-4(5-Ethyl-2-furaldehyde)
- 39131-44-7(5-(Bromomethyl)furan-2-carboxaldehyde)
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- 83323-06-2(Methylium, 2-furanyloxo-)